molecular formula C5H8N2O B2963715 1-(Isoxazol-3-yl)ethanamine CAS No. 1008985-14-5

1-(Isoxazol-3-yl)ethanamine

Cat. No.: B2963715
CAS No.: 1008985-14-5
M. Wt: 112.132
InChI Key: UDFNSNRUEHXXNW-UHFFFAOYSA-N
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Description

1-(Isoxazol-3-yl)ethanamine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isoxazol-3-yl)ethanamine can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Isoxazol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized isoxazole derivatives, while substitution can introduce new functional groups to the isoxazole ring.

Scientific Research Applications

1-(Isoxazol-3-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Isoxazol-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(Isoxazol-3-yl)ethanamine can be compared to other isoxazole derivatives, such as:

Uniqueness: this compound is unique due to its ethanamine group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(1,2-oxazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4(6)5-2-3-8-7-5/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFNSNRUEHXXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008985-14-5
Record name 1-(1,2-oxazol-3-yl)ethan-1-amine
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